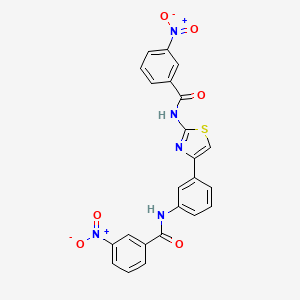

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-nitro-N-[3-[2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N5O6S/c29-21(15-5-2-8-18(11-15)27(31)32)24-17-7-1-4-14(10-17)20-13-35-23(25-20)26-22(30)16-6-3-9-19(12-16)28(33)34/h1-13H,(H,24,29)(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFLSFKGBLHTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and thiazole moieties.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzamides and thiazoles.

Scientific Research Applications

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro groups and thiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of the target compound with analogs from the evidence:

Key Observations:

- Electron-Withdrawing Effects : The dual nitro groups in the target compound provide stronger electron-withdrawing effects compared to -SO₂CH₃ () or -CF₃ (). This may enhance electrophilic reactivity or binding to electron-rich biological targets .

- Hydrogen Bonding : The amide (-CONH-) and nitro groups in the target compound offer multiple hydrogen-bonding sites, contrasting with urea derivatives (e.g., 11a in ), which have -NHCONH- linkages for stronger hydrogen-bonding capacity .

- Steric Effects : The trifluoromethyl (-CF₃) group in introduces steric bulk and hydrophobicity, whereas the nitro groups in the target compound prioritize electronic effects over steric hindrance .

Bioactivity Predictions (Based on Structural Analogs)

- Enzyme Inhibition : Nitro groups are associated with inhibition of nitroreductases or cytochrome P450 enzymes, as seen in nitroaromatic drug candidates .

- Antimicrobial Potential: Thiazole derivatives with electron-withdrawing groups (e.g., 6d in ) show activity against Gram-positive bacteria, suggesting the target compound may share similar applications .

- Solubility : The nitro groups may reduce aqueous solubility compared to -SO₂CH₃ () or -CF₃ () due to increased polarity without ionizable protons .

Biological Activity

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to multiple nitro groups and phenyl moieties, which contribute to its unique biological properties. The synthesis typically involves several steps, including the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by nitration and other modifications to introduce the nitro groups effectively.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Research indicates that nitro-containing molecules can act against various pathogens by undergoing reduction to form reactive intermediates that bind to DNA, leading to cell death. For instance, nitro derivatives like metronidazole have demonstrated significant efficacy against anaerobic bacteria and protozoa .

Minimum Inhibitory Concentration (MIC) values for related nitro compounds suggest promising antimicrobial activity:

- Metronidazole : MIC = 1 μM

- Isoniazid : MIC = 0.3 μM

- Nitrotriazoles : MIC = 3.0 μM

These findings imply that this compound may exhibit similar or enhanced activity against resistant bacterial strains.

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory effects. Nitro fatty acids, which are structurally related, have been observed to modulate inflammatory pathways by interacting with proteins involved in cellular signaling. Compounds with multiple nitro groups can inhibit enzymes such as iNOS and COX-2, which are critical in inflammation .

In a study involving similar nitro derivatives, compounds were identified as potent inhibitors of inflammatory mediators like TNF-α and IL-1β, suggesting that this compound could be developed as an anti-inflammatory agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The presence of nitro groups enhances binding affinity to enzymes involved in metabolic pathways.

- DNA Interaction : Reduced forms of the compound may bind covalently to DNA, disrupting replication and transcription processes.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of nitrobenzamides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values comparable to established antibiotics.

- Anti-inflammatory Effects : A study on related compounds indicated that they significantly reduced inflammation in animal models of arthritis by inhibiting the expression of pro-inflammatory cytokines.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.